molecular formula C19H24O3 B5067677 4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene

4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene

Cat. No.: B5067677
M. Wt: 300.4 g/mol
InChI Key: GXAITWZKFOISJI-UHFFFAOYSA-N
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Description

4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene is an organic compound that features a benzene ring substituted with ethoxyphenoxy and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-(3-ethoxyphenoxy)propyl bromide: This intermediate is synthesized by reacting 3-ethoxyphenol with 3-bromopropyl bromide in the presence of a base.

    Coupling with 1,2-dimethylbenzene: The final step involves the reaction of 3-(3-ethoxyphenoxy)propyl bromide with 1,2-dimethylbenzene under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[3-(3-ethoxyphenoxy)propoxy]benzoic acid.

    Reduction: Formation of 4-[3-(3-ethoxyphenoxy)propoxy]benzene.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene
  • 4-[3-(3-ethoxyphenoxy)propoxy]benzene
  • Methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate

Uniqueness

4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-10-9-15(2)16(3)13-19/h5,7-10,13-14H,4,6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAITWZKFOISJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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